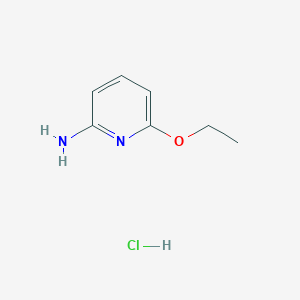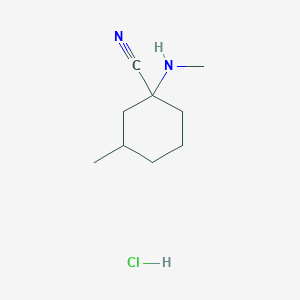![molecular formula C11H8Cl2N6 B1436529 N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine CAS No. 338403-46-6](/img/structure/B1436529.png)
N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine
Descripción general
Descripción
“N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine” is a chemical compound with the molecular formula C11H8Cl2N6 . It has a molecular weight of 295.13 . This compound is a type of pyrazolopyrimidine .
Molecular Structure Analysis
The InChI code for this compound is “1S/C11H8Cl2N6/c12-6-1-2-9 (8 (13)3-6)18-19-5-15-11-7 (10 (19)14)4-16-17-11/h1-5,18H,14H2” and the SMILES code is "C1=CC(=C(C=C1Cl)Cl)NN2C=NC3=NN=CC3=C2N" .Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including derivatives like N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine, exhibit affinity for A1 adenosine receptors. This class of compounds has shown potential in enhancing overall activity when substituted appropriately at N1 and N5 positions (Harden, Quinn, & Scammells, 1991).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Research demonstrates the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using methods like microwave irradiation and reactions with various reagents. These derivatives have been explored for their high yields and potential biological activities (Al‐Zaydi, 2009).
Antitumor Properties
Certain pyrazolo[3,4-D]pyrimidine derivatives, including those with a 3,4-dichlorophenyl moiety at N5, have been investigated for their antitumor properties. These compounds have shown significant activity against specific cancer cell lines, indicating their potential in cancer treatment (Witkiewicz, Machoń, Mordarski, & Wieczorek, 1987).
Microwave-Assisted Synthesis
Microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from precursors like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions has been documented. This method is significant for the streamlined synthesis of pyrazolo[3,4-d]pyrimidines (Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2008).
In Vitro Antimicrobial Activity
Research on novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, and related derivatives has shown promising antimicrobial activity. These compounds have been effective against various microorganisms, suggesting their potential in antimicrobial therapies (Abdel Reheim & Baker, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N6/c12-6-1-2-9(8(13)3-6)18-19-5-15-11-7(10(19)14)4-16-17-11/h1-5,14,18H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOARVVMAQAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN2C=NC3=C(C2=N)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436450.png)
![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)
amine hydrochloride](/img/structure/B1436456.png)

![{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride](/img/structure/B1436458.png)
![5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B1436461.png)
![{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine](/img/structure/B1436462.png)


![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)